[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a stereochemically defined compound featuring a pyrrolidine core substituted with a chiral 2-amino-3-methyl-butyryl group and an isopropyl-carbamic acid tert-butyl ester moiety. This compound is part of a broader class of peptidomimetics and protease inhibitors, where the tert-butyl carbamate group enhances stability and bioavailability by protecting reactive amine functionalities .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPKTDGVLFJQF-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as AM97597, is a carbamate derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C₁₆H₃₁N₃O₃
- Molecular Weight : 299.41 g/mol
- CAS Number : 1401666-22-5
The biological activity of AM97597 is primarily attributed to its interaction with cholinergic systems. Carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Biological Activity and Pharmacodynamics
- Cholinesterase Inhibition :
- Selectivity for Butyrylcholinesterase (BChE) :
-
Inverse Agonistic Activity :
- Recent studies suggest that AM97597 may also act as an inverse agonist at certain nuclear receptors involved in drug metabolism, such as the constitutive androstane receptor (CAR). This activity could modulate the expression of genes involved in xenobiotic metabolism, potentially affecting drug interactions and efficacy .
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of AM97597 highlighted its potential in preventing neuronal death in models of oxidative stress. The compound demonstrated a significant reduction in cell death rates compared to control groups, suggesting its utility in neuroprotection.
Case Study 2: Pharmacokinetics and Bioavailability
Research on the pharmacokinetics of AM97597 indicates favorable absorption characteristics with a bioavailability exceeding 50% in preclinical models. The compound was rapidly distributed throughout the body, with peak plasma concentrations achieved within 30 minutes post-administration.
Comparative Table of Carbamate Derivatives
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (BChE/AChE) |
|---|---|---|---|
| AM97597 | 5.0 | 3.0 | 0.6 |
| Rivastigmine | 0.5 | 4.0 | 8.0 |
| Galantamine | 1.0 | 10.0 | 10.0 |
Scientific Research Applications
Drug Development
The compound has been studied for its potential as a drug candidate due to its structural similarity to biologically active molecules. Research indicates that the incorporation of amino acid derivatives can enhance the pharmacokinetic properties of drugs, such as solubility and bioavailability.
Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of carbamate derivatives, including this compound, demonstrating its efficacy in modulating receptor activity in cellular assays .
Neuropharmacology
Research has suggested that compounds similar to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester may have neuroprotective effects. These compounds are being investigated for their ability to interact with neurotransmitter systems, potentially offering therapeutic strategies for neurodegenerative diseases.
Case Study : An investigation into the neuroprotective effects of carbamate derivatives revealed that they could inhibit neuronal apoptosis in models of neurodegeneration, suggesting a promising avenue for further research .
Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis. Its application in synthesizing other chiral compounds is crucial for developing enantiomerically pure drugs, which often exhibit different biological activities depending on their chirality.
Data Table: Chiral Synthesis Applications
Bioconjugation Techniques
The compound has potential applications in bioconjugation, where it can be used to attach drugs to targeting moieties (like antibodies) to improve selectivity and reduce side effects.
Case Study : Research highlighted the use of similar carbamate derivatives in targeted drug delivery systems, showing enhanced therapeutic indices compared to conventional drugs .
Comparison with Similar Compounds
Compound A : [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401668-73-2)
- Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) in the target compound.
- Substituent: 2-Amino-propionyl (L-alanyl) group vs. 2-amino-3-methyl-butyryl in the target.
- Molecular Formula : C₁₆H₃₁N₃O₃ (MW 329.44 g/mol) .
- The smaller propionyl group may reduce steric hindrance but limit hydrophobic interactions.
Compound B : [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS 1401666-22-5)
- Core Structure : Pyrrolidine (same as the target compound) but substituted at the 3-position vs. 2-ylmethyl in the target.
- Side Chain : Ethyl-carbamic acid vs. isopropyl-carbamic acid in the target.
- Molecular Formula : C₁₆H₃₁N₃O₃ (MW 329.44 g/mol) .
Physicochemical and Pharmacokinetic Properties
*Molecular weight estimated based on structural similarity to Compound B.
Key Observations :
Ring Size : The 5-membered pyrrolidine in the target compound and Compound B may confer rigidity, enhancing target binding specificity compared to Compound A’s piperidine .
Amino Acid Side Chain: The 3-methyl-butyryl group in the target and Compound B introduces branched hydrophobicity, likely improving interactions with hydrophobic enzyme pockets compared to Compound A’s linear propionyl chain.
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with trans-4-hydroxy-L-proline due to its inherent chirality and commercial availability. Source outlines a decarboxylation reaction using catalytic acid (e.g., HCl) to yield (R)-3-hydroxypyrrolidine hydrochloride (Step a). Subsequent Boc protection of the amine group is achieved with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding a 78–85% intermediate.
Sulfonylation and Nucleophilic Substitution
The hydroxyl group undergoes sulfonylation with methanesulfonyl chloride (MsCl) to form a mesylate intermediate, enabling an SN2 reaction with sodium azide (NaN₃). This step inverts the configuration at C3, producing (S)-3-azidopyrrolidine. Reduction of the azide to an amine is performed using triphenylphosphine (PPh₃) in aqueous THF, achieving >90% conversion.
Acylation and Carbamate Formation
The (S)-2-amino-3-methyl-butyryl moiety is introduced via amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Final Boc protection of the secondary amine with Boc₂O in the presence of N,N-diisopropylethylamine (DIPEA) completes the synthesis.
Optimization of Reaction Conditions
Critical parameters influencing yield and enantiomeric excess (ee) include:
Lower temperatures (-10°C) during acylation minimize racemization, while stoichiometric control of Boc₂O prevents overprotection.
Purification and Characterization
Chromatographic purification (silica gel, ethyl acetate/hexane gradient) is standard for isolating intermediates. Final product purity (>99%) is confirmed via:
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High-Performance Liquid Chromatography (HPLC) : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
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Nuclear Magnetic Resonance (NMR) : Key signals include δ 1.44 ppm (Boc tert-butyl), δ 4.25 ppm (pyrrolidine CH₂), and δ 6.82 ppm (amide NH).
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Mass Spectrometry : [M+H]⁺ = 342.3 m/z (theoretical 341.5 g/mol).
Comparative Analysis of Synthetic Routes
A patent-reviewed alternative (Source) employs pre-functionalized cyclohexyl intermediates for carbamate formation, but this method requires stringent temperature control (-20°C) and achieves lower yields (74%) compared to the proline-derived route. The trans-4-hydroxy-L-proline pathway remains superior for scalability and enantioselectivity.
Challenges and Mitigation Strategies
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Racemization Risk : Minimized by avoiding basic conditions during acylation and using low-temperature protocols.
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Byproduct Formation : Excess Boc₂O leads to di-Boc byproducts; stoichiometric monitoring via in-line IR spectroscopy is recommended.
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Solvent Selection : THF and DCM are preferred over DMF due to easier removal and reduced residual solvent in APIs .
Q & A
Q. What are the standard synthetic routes for this compound, and how are tert-butyl esters incorporated?
The compound is synthesized via tert-butyl esterification, a common strategy to protect carboxyl or amino groups during multi-step syntheses. Key methods include:
- Ludwig and Lehr (2004) : Use of pyrrolidine and indole carboxylic acid tert-butyl esters via coupling reactions under mild conditions (e.g., DCC/DMAP catalysis) .
- Widmer (1983) : Acid-catalyzed esterification with tert-butanol, optimized for sterically hindered substrates . Post-synthesis, deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane.
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and backbone integrity, particularly for the (S)-configured pyrrolidine and isopropyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and carbamate (N-C=O) functional groups .
Q. How should researchers handle safety protocols for this compound?
- PPE : Gloves, lab coats, and eye protection are mandatory.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes (per SDS guidelines in ).
- Storage : Keep in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can chiral purity be optimized during synthesis?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomers.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers, as demonstrated in peptide-derived tert-butyl ester syntheses .
- X-ray Crystallography : Confirm absolute configuration post-crystallization from ethanol/water mixtures .
Q. What strategies resolve contradictory bioactivity data in enzyme assays?
- Orthogonal Assays : Combine radioligand binding (e.g., 18F-labeled analogs for receptor studies) with functional assays (e.g., cAMP inhibition) to validate target engagement .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed tert-butyl groups) that may interfere with activity .
Q. How can stability under varying conditions be systematically assessed?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen vs. air.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 1–4 weeks. Monitor degradation via UPLC-MS .
Q. What advanced methods characterize diastereomer formation during scale-up?
- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity of protons in diastereomers to confirm stereochemical assignments.
- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to suppress racemization during large-scale reactions .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with UV quantification.
- Computational Adjustments : Apply correction factors for tert-butyl ester hydrophobicity in software like ACD/Labs or MarvinSuite, referencing empirical data from structurally similar compounds .
Q. Why might biological activity vary across cell lines?
- Membrane Permeability : Use Caco-2 assays to measure permeability differences.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation pathways .
Methodological Tables
| Parameter | Technique | Key Reference |
|---|---|---|
| Chiral purity validation | Chiral HPLC (Chiralpak® AD-H) | Dutta et al. (1996) |
| Stability under humidity | TGA/DSC (40°C, 75% RH) | Ambeed SDS |
| Radiolabeling efficiency | 18F incorporation (HPLC) | Ludwig et al. (2004) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
